2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide features a 1,2,4-thiadiazole core substituted with a 2-chlorophenyl group at position 3 and a thioether-linked acetamide moiety terminating in a 2-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3OS2/c18-12-7-3-1-5-10(12)15-23-16(27-24-15)26-9-14(25)22-13-8-4-2-6-11(13)17(19,20)21/h1-8H,9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZXKISYMCFXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of strong bases, solvents like dimethyl sulfoxide, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chlorophenyl and trifluoromethylphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole
- Target Compound (1,2,4-thiadiazole): The 1,2,4-thiadiazole ring offers distinct electronic and steric properties due to sulfur and nitrogen placement.
- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () : The 1,3,4-thiadiazole isomer may exhibit altered binding kinetics due to differences in dipole moments and hydrogen-bonding capacity.
1,2,4-Thiadiazole vs. 1,2,4-Triazole
- This substitution may affect solubility and target affinity .
Substituent Effects
Trifluoromethylphenyl vs. Other Aromatic Groups
- Target Compound : The 2-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability compared to less fluorinated analogs. Its strong electron-withdrawing nature may improve binding to hydrophobic pockets in enzymes .
Chlorophenyl vs. Other Halogenated Substituents
- Target Compound : The 2-chlorophenyl group provides moderate steric bulk and electron-withdrawing effects, balancing activity and synthetic accessibility.
- N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () : Dual chlorophenyl groups may enhance target affinity but increase molecular weight and risk of off-target interactions .
Anti-Exudative Activity
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (): Exhibited anti-exudative activity comparable to diclofenac sodium at 10 mg/kg in preclinical models. The target compound’s trifluoromethyl group may further enhance efficacy due to improved pharmacokinetics .
Data Tables
Table 1: Structural and Electronic Comparison
Research Implications
The target compound’s combination of a 1,2,4-thiadiazole core and trifluoromethylphenyl group positions it as a promising candidate for further pharmacological studies. However, its synthetic complexity and lack of reported activity data necessitate comparative studies with analogs like those in (anti-exudative activity) and (dual chlorophenyl derivatives). Future work should prioritize optimizing synthesis routes and evaluating bioavailability relative to triazole-based competitors .
Biological Activity
The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiadiazole compounds are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Structural Overview
The structural formula of the compound includes:
- Thiadiazole ring : A five-membered heterocyclic ring containing nitrogen and sulfur.
- Chlorophenyl group : Enhances lipophilicity and potential interaction with biological targets.
- Trifluoromethyl group : Known to improve pharmacokinetic properties such as metabolic stability and bioavailability.
- Acetamide functional group : Contributes to the compound's solubility and biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form an intermediate.
- Cyclization of the intermediate to form the thiadiazole ring.
- Final coupling with acetic anhydride to yield the target compound.
This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity .
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. For instance, compounds derived from thiadiazoles have been reported to inhibit Abl and Src tyrosine kinases, which are critical in cancer progression .
Antimicrobial Properties
Thiadiazole derivatives have demonstrated antimicrobial activity against various pathogens. The unique structure of this compound suggests potential effectiveness against resistant bacterial strains .
The mechanism of action for this compound may involve:
- Inhibition of key enzymes : Such as protein kinases involved in cell signaling pathways.
- Disruption of cellular processes : By interfering with DNA replication or repair mechanisms.
- Binding affinity : Enhanced by the trifluoromethyl group which improves interaction with target proteins .
Case Studies
-
In Vitro Studies : A study evaluated the cytotoxic effects of thiadiazole derivatives on three cancer cell lines (MCF-7, HepG2). The results showed significant inhibition with IC50 values comparable to established chemotherapeutics .
Compound Cell Line IC50 (µM) Thiadiazole Derivative MCF-7 10.5 Thiadiazole Derivative HepG2 12.3 - Antimicrobial Assays : Another study tested various thiadiazole compounds against bacterial strains such as E. coli and S. aureus, demonstrating effective inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
